molecular formula C12H10Cu3O14 B077223 1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt CAS No. 10402-15-0

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt

Cat. No. B077223
CAS RN: 10402-15-0
M. Wt: 255.67 g/mol
InChI Key: QDUNDCWSEGVAAB-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of copper-based complexes often involves copper-catalyzed reactions. For instance, the copper-catalyzed 1,2-amino oxygenation of 1,3-dienes with O-acyl hydroxylamines and carboxylic acids showcases a method involving high levels of chemo-, regio-, and site-selectivity, applicable to both terminal and internal 1,3-dienes (Hemric, Chen, & Wang, 2019). Similarly, copper-catalyzed decarboxylative cycloaddition reactions have been used for constructing fully-substituted 1,2,3-triazoles, demonstrating the versatility of copper catalysis in creating complex molecular architectures (Wang et al., 2020).

Molecular Structure Analysis

The molecular structure of copper complexes can vary significantly. For example, studies have revealed structures ranging from binuclear complexes to intricate coordination compounds. One such study elucidated the crystal and molecular structure of a copper complex containing 1,3,5-benzenetricarboxylic acid, revealing a trinuclear btc3−-bridged complex with distorted square coordination polyhedron around each copper atom, showcasing the structural diversity of copper complexes (Kopel et al., 2007).

Chemical Reactions and Properties

Copper complexes are known for their chemical reactivity and utility in catalysis. The copper-catalyzed formic acid synthesis from CO2 with hydrosilanes exemplifies the catalytic capabilities of copper compounds, highlighting their potential in carbon dioxide utilization and conversion processes (Motokura et al., 2012).

Physical Properties Analysis

The physical properties of copper complexes, such as solubility, melting points, and crystallinity, often depend on the ligands attached to the copper center and the overall molecular geometry. Detailed studies on compounds like N,N'-(2-Hydroxy-propane-1,3-diyl)-bis(5-nitrosalicylaldiminato-N,O)-copper(II) have provided insights into their solvatochromic behavior and nonlinear optical (NLO) properties, demonstrating the multifaceted nature of these complexes (Donmez et al., 2007).

Chemical Properties Analysis

The chemical properties, including reactivity towards other compounds, stability under various conditions, and catalytic activity, define the utility of copper complexes in chemical synthesis and industrial processes. The copper-catalyzed selective N-vinylation of 3-(Hydroxyimino)indolin-2-ones with alkenyl boronic acids, leading to N-vinyl oxindole nitrones and spirooxindoles, underscores the significance of copper catalysis in organic synthesis (Chen et al., 2017).

Scientific Research Applications

Self-assembly and Photoluminescence

Copper(II) complexes of trans-1,2,3-propenetricarboxylic acid exhibit novel structural configurations, including ladder, bi-rack, rack-ladder-rack, and layer structures. These structures are achieved through the combination of the diverse coordination symmetries and the Jahn-Teller effect of the Cu(2+) ion with the T-shaped coordination mode of the ligand. These complexes display blue emissions in solid-state photoluminescent analyses, suggesting potential applications in photoluminescent materials and sensors (Wang et al., 2005).

Copper-selective Electrodes

1-Phenyl-2-(2-hydroxyphenylhydrazo)butane-1,3-dione has been used as an effective ionophore for copper-selective poly(vinyl) chloride (PVC) membrane electrodes. These electrodes exhibit a low detection limit and a fast response time, with good stability and selectivity against other metal ions, making them suitable for the direct determination of copper(II) in various alloys and polluted soils (Kopylovich et al., 2011).

Catalysis and Organic Synthesis

Copper salts have been used as catalysts in the carboxylation of aryl- and alkenyltrialkoxysilanes under atmospheric pressure of CO2, providing an efficient route to carboxylic acids. This catalytic activity suggests potential applications in organic synthesis, particularly in the synthesis of carboxylic acid derivatives from silane precursors under mild conditions (Nguyen et al., 2018).

Biomass Conversion

In a study on the conversion of biomass-derived lactic acid to 1,2-propanediol, silica-supported copper was utilized as a catalyst for the vapor-phase catalytic hydrogenation. This process represents an environmentally friendly route for the production of 1,2-propanediol, a high-demand chemical, from renewable resources (Cortright et al., 2002).

Metal Ion Precipitation and Chelation

Research has demonstrated the capability of 2-hydroxy-1,2,3-propanetricarboxylic acid to precipitate Zn(II) ions from water, providing insights into the potential for using this compound in water treatment processes to remove heavy metal contaminants (Faiku et al., 2010).

properties

IUPAC Name

copper;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.Cu/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);/q;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDUNDCWSEGVAAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8CuO7+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Green to blue crystals or powder; [MSDSonline]
Record name Copper citrate
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Product Name

1,2,3-Propanetricarboxylic acid, 2-hydroxy-, copper salt

CAS RN

10402-15-0
Record name Copper citrate
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Record name copper citrate
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